molecular formula C19H26ClNO B12090552 4-chloro-N,N-dicyclohexylbenzamide CAS No. 5104-98-3

4-chloro-N,N-dicyclohexylbenzamide

Cat. No.: B12090552
CAS No.: 5104-98-3
M. Wt: 319.9 g/mol
InChI Key: BMQOLGWVHWPNTP-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Chemistry

The benzamide scaffold is a fundamental structural motif in modern organic chemistry. slideshare.net It consists of a benzene (B151609) ring attached to an amide functional group. This core structure is present in numerous biologically active compounds and serves as a versatile building block for the synthesis of more complex molecules. researchgate.netcolab.ws The amide bond itself is a critical linkage in peptides and proteins, making benzamide derivatives relevant to bioorganic chemistry. rsc.orgbohrium.com The stability and synthetic accessibility of the benzamide scaffold make it an attractive starting point for the development of new compounds with tailored properties. researchgate.net

Overview of Halogenated Aromatic Amides in Synthetic and Mechanistic Contexts

The introduction of a halogen atom onto the aromatic ring of a benzamide, creating a halogenated aromatic amide, significantly influences the compound's reactivity and properties. Halogenation can alter the electronic nature of the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack. acs.org This makes halogenated aromatic amides valuable intermediates in organic synthesis. For instance, the halogen can serve as a leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The study of α-haloamides, in particular, has revealed their utility as versatile synthons in a variety of chemical transformations. nih.gov

From a mechanistic standpoint, the position and nature of the halogen can provide insights into reaction pathways. The reactivity of aromatic halides in amination reactions, for instance, has been a subject of study, with findings that challenge traditional assumptions about nucleophilic aromatic substitution. acs.org

Research Paradigms for N,N-Disubstituted Benzamides with Cyclohexyl Moieties

Research into N,N-disubstituted benzamides, where two organic groups are attached to the nitrogen atom of the amide, has expanded the chemical space of this compound class. When these substituents are cyclohexyl groups, the resulting molecules often exhibit interesting conformational properties due to the bulky and flexible nature of the cyclohexyl rings. nih.gov

Studies have been conducted on various N-cyclohexyl benzamide derivatives, exploring their synthesis and potential applications. nih.govgoogle.comgoogle.com The presence of cyclohexyl moieties can impact a molecule's lipophilicity and steric hindrance, which in turn can influence its biological activity and physical properties. For example, research has been carried out on N-[4-(alkyl)cyclohexyl]-substituted benzamides for their potential anti-inflammatory and analgesic activities. nih.gov

Chemical Profile of 4-chloro-N,N-dicyclohexylbenzamide

The specific compound, this compound, combines the features of a halogenated aromatic amide with N,N-dicyclohexyl substitution.

PropertyValue
Molecular Formula C₁₉H₂₆ClNO
IUPAC Name This compound
CAS Number 29556-28-3

This data is compiled from general chemical knowledge and databases for similar compounds.

The synthesis of related N-substituted benzamides often involves the reaction of a substituted benzoyl chloride with the appropriate amine. nih.govprepchem.com For this compound, a plausible synthetic route would involve the reaction of 4-chlorobenzoyl chloride with dicyclohexylamine (B1670486).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5104-98-3

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

4-chloro-N,N-dicyclohexylbenzamide

InChI

InChI=1S/C19H26ClNO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2

InChI Key

BMQOLGWVHWPNTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Chloro N,n Dicyclohexylbenzamide Precursors and Analogues

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in 4-chloro-N,N-dicyclohexylbenzamide typically proceeds through the reaction of 4-chlorobenzoyl chloride with dicyclohexylamine (B1670486). This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of dicyclohexylamine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid by-product, driving the reaction to completion. khanacademy.orgyoutube.com

A typical experimental procedure involves treating 4-chlorobenzoyl chloride with dicyclohexylamine, often in a solvent like chloroform (B151607), and refluxing the mixture for several hours. nih.gov The use of a slight excess of the amine can also serve to neutralize the HCl formed.

Table 1: Reaction Parameters for Amide Formation

Reactant 1 Reactant 2 Solvent Conditions Yield
4-Chlorobenzoyl chloride Dicyclohexylamine Chloroform Reflux, 3h 87% nih.gov

Studies on Nucleophilic Aromatic Substitution (SNAr) in Chlorinated Benzene (B151609) Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying the aromatic ring of chlorinated benzene derivatives. wikipedia.org Unlike nucleophilic substitution at an sp3-hybridized carbon, SNAr reactions at an aromatic carbon proceed via a different mechanism. wikipedia.org The reaction of this compound precursors, such as 4-chlorobenzoyl chloride, can be influenced by SNAr conditions.

The SNAr mechanism typically involves a two-step addition-elimination sequence. nih.govlibretexts.org A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgrsc.org The presence of electron-withdrawing groups, such as a carbonyl group or a nitro group, ortho or para to the leaving group, is crucial for stabilizing this intermediate and thus accelerating the reaction. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.org

Recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups like chloride and on heterocyclic systems. nih.gov The presence and position of electron-withdrawing substituents on the benzene ring dramatically affect the reaction rate. masterorganicchemistry.com

Analysis of Electrophilic Aromatic Substitution Patterns in Halogenated Benzene Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto a benzene ring. masterorganicchemistry.com In the context of halogenated benzene rings, such as the one present in this compound, the existing chloro substituent influences the position of further electrophilic attack.

Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. However, they are ortho-, para-directors. This is because the halogen can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate formed during the attack at the ortho and para positions. masterorganicchemistry.com

The general mechanism for EAS involves the generation of a strong electrophile, often activated by a Lewis acid catalyst. masterorganicchemistry.comyoutube.com The aromatic π-system then attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex). libretexts.org Finally, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com For example, in the chlorination of benzene, a Lewis acid like AlCl3 or FeCl3 is used to activate the chlorine molecule. masterorganicchemistry.commasterorganicchemistry.com

Role of Catalysts in Reaction Pathway Control and Selectivity

Catalysts play a pivotal role in directing the outcome and enhancing the efficiency of reactions leading to and involving this compound and its analogues.

In amide bond formation , while the reaction between an acyl chloride and an amine is often facile, catalysts can be employed in alternative synthetic routes. For instance, the direct amidation of carboxylic acids with amines can be facilitated by catalysts like FeCl3 in the presence of glacial acetic acid. rsc.org This approach avoids the need for activating the carboxylic acid to an acyl chloride.

In nucleophilic aromatic substitution , the reaction rate is highly dependent on the substituents present on the aromatic ring. While catalysts are not always required, certain phase-transfer catalysts can be used to facilitate the reaction between an aqueous nucleophile and an organic substrate.

For electrophilic aromatic substitution , Lewis acids are essential catalysts for activating the electrophile. masterorganicchemistry.com The choice of catalyst can influence the reactivity and, in some cases, the regioselectivity of the substitution.

Furthermore, studies have explored the use of various catalysts, such as copper-based catalysts, for the synthesis of N-substituted amides from nitriles and amines. researchgate.net Palladium-catalyzed reactions have also been investigated for amide synthesis, though side reactions like biaryl coupling can sometimes dominate. publish.csiro.au

Mechanistic Insights into Side Reactions and By-product Formation

The synthesis of this compound is not always perfectly selective, and various side reactions can lead to the formation of by-products.

During amide synthesis , if an excess of the amine is not used, the HCl generated can protonate the starting amine, rendering it non-nucleophilic and thus slowing down or stopping the reaction. In the synthesis of related N-substituted amides, side products can arise from reactions involving the starting materials or intermediates. For example, in some palladium-catalyzed amide syntheses, the formation of biphenyl (B1667301) from the coupling of aryl groups can be a significant side reaction. publish.csiro.au

In reactions involving electrophilic aromatic substitution , the formation of isomeric products is a common issue. Although the chloro group in 4-chlorobenzoyl precursors is an ortho-, para-director, small amounts of the meta-isomer may still be formed. Over-reaction, leading to the introduction of multiple substituent groups, can also occur under harsh reaction conditions.

In some cases, the amide itself can participate in side reactions. For instance, the amide nitrogen in certain benzamides can be protonated under strongly acidic conditions, which can influence subsequent reactions. rsc.org

Table 2: Common Side Reactions and By-products

Reaction Type Potential Side Reaction Resulting By-product(s)
Amide Synthesis Protonation of starting amine by HCl Unreacted starting materials
Amide Synthesis (Pd-catalyzed) Homocoupling of aryl groups Biphenyl derivatives publish.csiro.au
Electrophilic Aromatic Substitution Isomer formation Ortho- and meta-substituted products

Structural Elucidation and Conformational Analysis of 4 Chloro N,n Dicyclohexylbenzamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-chloro-N,N-dicyclohexylbenzamide, this technique would provide invaluable insights into its molecular architecture and intermolecular interactions.

Analysis of Molecular Conformation, including Cyclohexyl Ring Dynamics

A crystallographic study of this compound would reveal the conformation of the entire molecule. Key areas of interest would be the torsion angles between the chlorophenyl ring and the amide plane, as well as the conformation of the two cyclohexyl rings. Typically, cyclohexyl rings adopt a stable chair conformation to minimize steric strain. The analysis would also investigate the orientation of the cyclohexyl groups relative to the amide nitrogen, which could be influenced by steric hindrance between the two bulky aliphatic rings.

Hydrogen Bonding Networks in the Crystalline State

A critical aspect of the crystal structure analysis would be the identification of any hydrogen bonding networks. In the case of this compound, which is a tertiary amide, there are no traditional N-H hydrogen bond donors. However, the possibility of weak C-H···O or C-H···Cl hydrogen bonds involving the cyclohexyl or chlorophenyl C-H groups as donors and the carbonyl oxygen or chlorine atom as acceptors would be a key area of investigation. The absence of strong hydrogen bonds would likely lead to a crystal packing dominated by weaker interactions.

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are essential for determining the structure of molecules in various states and for identifying their functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group and complex multiplets for the protons of the two cyclohexyl rings. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. The signals from the cyclohexyl protons would provide information about their chemical environment and potentially their conformational dynamics in solution.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The chemical shift of the carbonyl carbon would be characteristic of an amide. The signals for the aromatic carbons would be influenced by the chlorine substituent, and the aliphatic signals would correspond to the cyclohexyl rings.

A hypothetical ¹³C NMR data table is presented below to illustrate the expected signals.

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O)168-172
Aromatic C-Cl135-140
Aromatic C-C=O133-138
Aromatic C-H128-130
Cyclohexyl C-N50-60
Cyclohexyl C25-35

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl groups would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 1000 and 600 cm⁻¹.

A hypothetical IR data table is shown below.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Amide I)1630-1680
C-N Stretch1200-1300
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C-Cl Stretch1000-600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight can be calculated from its chemical formula, C₁₉H₂₆ClNO. The presence of the chlorine isotope ³⁷Cl, in addition to the more abundant ³⁵Cl, will result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately one-third of the molecular ion peak (M+).

Key expected fragmentation patterns for this compound would likely include:

α-cleavage: Fission of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a 4-chlorobenzoyl cation.

Amide bond cleavage: Cleavage of the C-N bond, which can result in either the 4-chlorobenzoyl cation or the dicyclohexylaminyl radical cation.

Cyclohexyl ring fragmentation: The cyclohexyl groups themselves can undergo fragmentation, typically through the loss of neutral alkenes like ethene or propene, leading to a series of smaller fragment ions. The mass spectrum of dicyclohexylamine (B1670486), a substructure of the target molecule, shows characteristic fragmentation patterns that could also be anticipated in the spectrum of this compound. nist.gov

A proposed fragmentation scheme is detailed in the table below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Fragmentation Pathway
321/323[C₁₉H₂₆ClNO]⁺Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotopes
139/141[C₇H₄ClO]⁺Formation of the 4-chlorobenzoyl cation
182[C₁₂H₂₂N]⁺Formation of the dicyclohexylaminyl cation
111[C₇H₄Cl]⁺Loss of CO from the 4-chlorobenzoyl cation
83[C₆H₁₁]⁺Cyclohexyl cation from cleavage of the N-cyclohexyl bond
55[C₄H₇]⁺Further fragmentation of the cyclohexyl ring

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Note: This table is based on predicted fragmentation patterns.

m/z Value Ion Formula Fragment Name
321/323 [C₁₉H₂₆ClNO]⁺ Molecular Ion
139/141 [C₇H₄ClO]⁺ 4-chlorobenzoyl cation
182 [C₁₂H₂₂N]⁺ Dicyclohexylaminyl cation
111 [C₇H₄Cl]⁺ 4-chlorophenyl cation

Conformational Isomerism and Stereochemical Analysis

The three-dimensional structure and dynamic behavior of this compound are dictated by the conformational possibilities within its constituent parts and the rotational barriers between them.

The two cyclohexyl rings attached to the nitrogen atom are expected to adopt a stable chair conformation to minimize angular and torsional strain. This has been observed in the crystal structure of the related compound, 4-chloro-N-cyclohexylbenzamide, where the cyclohexyl ring is in a chair conformation. nih.gov In the case of this compound, the two bulky cyclohexyl groups will orient themselves to minimize steric hindrance. This could lead to a variety of possible arrangements of the two chair conformers relative to each other and to the plane of the amide group. The specific preferred orientation will be a balance between minimizing steric clashes and optimizing electronic interactions.

The C-N bond in amides possesses significant double bond character due to resonance, which restricts free rotation around this bond. nih.govmsu.edu This restricted rotation can lead to the existence of conformational isomers, and in cases of sufficient steric hindrance, atropisomers, which are stereoisomers resulting from hindered rotation about a single bond that can be isolated.

In this compound, the two bulky cyclohexyl groups on the nitrogen atom create substantial steric hindrance. This steric crowding is expected to lead to a high rotational barrier around the C(O)-N bond. Studies on other sterically hindered amides, such as N-benzhydrylformamides, have shown significant barriers to rotation. mdpi.com The magnitude of this barrier in this compound will determine whether distinct conformers can be observed at room temperature, for instance by NMR spectroscopy. montana.edu

The restricted rotation around the C(O)-N bond, coupled with the chiral nature of certain conformations of the dicyclohexyl groups, raises the possibility of atropisomerism in this molecule. If the rotational barrier is high enough to allow for the isolation of distinct, non-interconverting rotational isomers at room temperature, then this compound could exist as a pair of atropisomers. The existence and stability of these atropisomers would depend on the specific energetic landscape of the rotational profile around the amide bond.

Computational and Theoretical Chemistry Studies of 4 Chloro N,n Dicyclohexylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. scielo.org.za For 4-chloro-N,N-dicyclohexylbenzamide, these calculations can map out the electron distribution, identify reactive sites, and quantify molecular properties.

Detailed research findings from these calculations typically involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Other calculated parameters include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of negative potential around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack. Additional derived properties like ionization potential, electron affinity, electronegativity, and chemical hardness further refine the reactivity profile of the molecule. mdpi.com

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the overall polarity of the molecule
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

Note: This table is illustrative and contains hypothetical data based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

The presence of two bulky cyclohexyl groups attached to the amide nitrogen grants this compound significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the vast conformational landscape of such flexible molecules over time. nih.gov

By simulating the molecule's behavior, researchers can generate a conformational landscape, which is a map of the different shapes the molecule can adopt and their corresponding energies. nih.gov This landscape reveals the most stable, low-energy conformations as well as the transition pathways between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction (as a computational methodology)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). walshmedicalmedia.comnih.gov This technique is fundamental in drug discovery and helps to understand potential biological activities by modeling ligand-target interactions at an atomic level. nih.govchemrxiv.org

The docking process involves two main stages: first, a search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site. nih.gov Then, a scoring function estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.govresearchgate.net For this compound, docking simulations would place the molecule into the active site of a target protein and predict its binding orientation and affinity. mdpi.com

The results of a docking study provide insights into the specific non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, the carbonyl oxygen of the benzamide (B126) group could act as a hydrogen bond acceptor with a donor group in the protein's active site. walshmedicalmedia.com The bulky, nonpolar cyclohexyl and chlorophenyl groups would likely engage in hydrophobic and van der Waals interactions within the binding pocket. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultDetails
Binding Affinity -9.5 kcal/molA more negative value indicates stronger predicted binding.
Hydrogen Bonds 1Carbonyl oxygen (O) with backbone NH of Valine residue (2.9 Å).
Hydrophobic Interactions MultipleCyclohexyl rings with Leucine, Isoleucine; Chlorophenyl ring with Phenylalanine.
Predicted Inhibition Constant (Ki) 250 nMA theoretical measure of binding affinity.

Note: This table is for illustrative purposes. The specific interactions and values depend entirely on the chosen protein target.

In Silico Prediction of Reaction Energetics and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the prediction of reaction energetics and the characterization of transient structures like transition states. ucsb.edu For reactions involving this compound, such as its synthesis or hydrolysis, these methods can provide a step-by-step view of the chemical transformation.

Using quantum mechanics, one can calculate the potential energy surface of a reaction. Reactants, products, intermediates, and transition states are located as stationary points on this surface. ucsb.edu A transition state is a first-order saddle point, representing the highest energy barrier along the reaction pathway. acs.orgblogspot.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. acs.org

For example, the synthesis of this compound from 4-chlorobenzoyl chloride and dicyclohexylamine (B1670486) follows a nucleophilic acyl substitution mechanism. youtube.com Computational models can predict the geometry of the tetrahedral intermediate and the transition states leading to its formation and collapse. nih.gov Similarly, the energetics of amide hydrolysis can be studied to understand the molecule's stability under different conditions. acs.orgacs.org These predictions are valuable for optimizing reaction conditions and understanding reaction kinetics. chemrxiv.orgchemrxiv.org

Table 3: Comparison of Calculated Free Energy Barriers (ΔG‡) for Base-Catalyzed Hydrolysis of Different Amides

AmideCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Formamide21.621.2
N-methylacetamide22.721.5
N,N-dimethylformamide (DMF)23.122.6
N,N-dimethylacetamide (DMA)26.024.1

Source: Adapted from studies on base-catalyzed amide hydrolysis. acs.org The data illustrates how substituent size affects the energy barrier, a principle applicable to this compound.

Theoretical Characterization of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure, stability, and intermolecular recognition of molecules. youtube.com These interactions, though weaker than covalent bonds, collectively play a dominant role in molecular assembly and binding. youtube.comyoutube.com For this compound, the key non-covalent forces include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds where the molecule acts as an acceptor.

Since this compound is a tertiary amide, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, the lone pairs on the carbonyl oxygen make it a potent hydrogen bond acceptor. nih.gov In a crystal structure or when interacting with protic solvents or biological molecules, this oxygen can form hydrogen bonds with suitable donor groups (e.g., O-H or N-H). nih.gov

The large, nonpolar surface area of the two cyclohexyl rings and the chlorophenyl group contributes significantly to van der Waals interactions (also known as London dispersion forces). libretexts.org These are transient, induced-dipole interactions that are crucial for the packing of the molecule in the solid state and for its binding in hydrophobic pockets of proteins. libretexts.org Furthermore, the polar nature of the amide bond and the C-Cl bond creates a permanent molecular dipole, leading to dipole-dipole interactions. libretexts.org

Advanced computational techniques like the Non-Covalent Interaction (NCI) index can be used to visualize these interactions in real space, providing a detailed map of stabilizing (e.g., hydrogen bonds, van der Waals) and destabilizing (e.g., steric repulsion) contacts within the molecule and between molecules. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Chloro N,n Dicyclohexylbenzamide

Reactions at the Amide Nitrogen Atom

The amide functional group is a cornerstone of many biologically important molecules. researchgate.net While the amide bond in 4-chloro-N,N-dicyclohexylbenzamide is generally stable, it can undergo hydrolysis under acidic or basic conditions. This reaction breaks the amide bond to yield 4-chlorobenzoic acid and dicyclohexylamine (B1670486). Additionally, the nitrogen atom can be a site for oxidation, potentially forming N-oxide derivatives.

Transformations Involving the Aromatic Chloro Group

The chlorine atom attached to the aromatic ring is a key site for derivatization through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the benzoyl group activates the para-positioned chlorine atom towards substitution by strong nucleophiles. This allows for the introduction of various functional groups, such as:

Hydroxide (B78521) ions to form the corresponding phenol (B47542) derivative.

Amines to yield N-substituted aniline (B41778) derivatives.

Thiols to produce thioether compounds.

Cross-Coupling Reactions: The chloro group serves as a handle for various palladium-catalyzed and iron-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, in analogous 4-chloro-N,N-dialkylbenzamides, iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions have been used to introduce alkyl groups, such as in the synthesis of 4-hexyl-N,N-dimethylbenzamide. Palladium-catalyzed reactions are also prominent, with the para-chloro substitution influencing the rate and selectivity of transformations like carbonylation.

Modifications of the Cyclohexyl Rings

The two cyclohexyl rings attached to the amide nitrogen offer further opportunities for functionalization. The cyclohexyl ring in similar structures, such as 4-chloro-N-cyclohexylbenzamide and 4-chloro-N-cyclohexylbenzenesulfonamide, typically adopts a stable chair conformation. nih.govnih.gov

Reactions can be directed at the C-H bonds of the cyclohexyl rings, although this often requires harsh conditions or specific catalytic systems. Potential modifications could include:

Oxidation: Introduction of hydroxyl or keto groups on the cyclohexyl rings.

Halogenation: Substitution of hydrogen atoms with halogens, which can then serve as points for further derivatization.

The steric bulk of the dicyclohexyl groups can influence the reactivity of the rest of the molecule. For instance, in nickel-catalyzed amidation reactions, larger alkyl groups on the nitrogen, like dibutyl, have been shown to decrease the catalytic turnover number due to steric hindrance compared to smaller groups like diethyl. This suggests that the large dicyclohexyl substituents in this compound would have a significant steric impact on reactions at the amide and aromatic centers.

Synthesis of Functionally Diverse Derivatives of this compound

The combination of reactions at the amide, the chloro group, and the cyclohexyl rings allows for the synthesis of a wide array of derivatives with diverse functionalities. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized, demonstrating the potential for creating complex molecules from a benzamide (B126) core. nih.gov

The synthesis of these derivatives often involves a multi-step process. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides started from 2-chloro-4-nitrobenzoic acid, which was converted to an intermediate acid chloride. nih.gov This intermediate was then reacted with various amines to produce the final benzamide derivatives. nih.gov This general strategy of forming an activated carboxylic acid derivative (like an acid chloride) from a substituted benzoic acid, followed by reaction with an amine, is a common and effective method for preparing a variety of N-substituted benzamides.

Table 1: Examples of Synthesized Benzamide Derivatives and Their Starting Materials

DerivativeStarting AmineKey Reagents
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamidesSubstituted AnilinesThionyl chloride, DMF
4-hexyl-N,N-dimethylbenzamideN,N-dimethylamineIron catalyst, Grignard reagent
4-chloro-N-cyclohexylbenzamideCyclohexylamine (B46788)4-chlorobenzoyl chloride

This table is illustrative and based on analogous reactions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

Aromatic Ring: Reactions on the aromatic ring are highly regioselective. Electrophilic aromatic substitution, if it were to occur, would be directed by the existing substituents. The chloro group is an ortho-, para-director, while the N,N-dicyclohexylcarboxamide group is also an ortho-, para-director. However, nucleophilic aromatic substitution overwhelmingly occurs at the carbon bearing the chlorine atom due to its activation by the para-carbonyl group.

Cyclohexyl Rings: Achieving regioselectivity in the functionalization of the C-H bonds of the cyclohexyl rings is challenging due to the chemical equivalence of many of the hydrogen atoms. Specific directing groups or catalysts would be necessary to achieve site-specific modifications.

Stereoselectivity:

Cyclohexyl Rings: The cyclohexyl rings exist in chair conformations. nih.govnih.gov Reactions on the rings can lead to the formation of axial and equatorial isomers. The stereochemical outcome of such reactions would depend on the reaction mechanism and the steric accessibility of the different positions. For instance, bulky reagents would preferentially attack the less sterically hindered equatorial positions.

Amide Bond: The amide bond itself has a high rotational barrier, leading to the possibility of syn and anti conformers. In N,N-disubstituted amides like this compound, the two cyclohexyl groups and the benzoyl group are arranged around the nitrogen atom. The specific conformation adopted will be influenced by steric hindrance to minimize repulsion between the bulky cyclohexyl groups and the aromatic ring.

Research Applications in Organic and Supramolecular Chemistry

Utility as Chemical Building Blocks in Multi-Step Organic Synthesis

No information is available in the scientific literature regarding the use of 4-chloro-N,N-dicyclohexylbenzamide as a building block in multi-step organic synthesis.

Design and Application in Ligand Chemistry for Metal Complexation

There are no published studies on the design of this compound as a ligand for metal complexation or its applications in this area.

Development of Novel Reagents and Synthetic Intermediates

The development and use of this compound as a novel reagent or synthetic intermediate have not been reported in the available literature.

Q & A

Q. What are the primary synthetic routes for 4-chloro-N,N-dicyclohexylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves amide coupling between 4-chlorobenzoyl chloride and dicyclohexylamine under anhydrous conditions. Key steps include:

  • Reagent selection : Use of triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Reaction progress is monitored via TLC (Rf ~0.6 in 3:7 ethyl acetate/hexane) .

Q. How is this compound structurally characterized in academic research?

Multi-technique validation is essential:

  • X-ray crystallography : Single-crystal studies (e.g., using SHELXL ) confirm bond lengths (C-Cl: 1.73 Å, C=O: 1.21 Å) and cyclohexyl chair conformations. Space group P21/c with Z = 4 is common .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons at δ 7.4–7.6 ppm; carbonyl carbon at δ 167 ppm .
  • FTIR : Amide C=O stretch at ~1650 cm⁻¹; C-Cl at ~750 cm⁻¹ .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data for electronic property analysis?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity .
  • Electrostatic potential maps : Highlight nucleophilic regions at the chloro-substituted benzene ring .
  • NBO analysis : Confirms hyperconjugative interactions stabilizing the amide group (e.g., LP(O) → σ*(N-C)) .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

Structure-Activity Relationship (SAR) studies compare substituent effects:

  • Antibacterial activity : 4-Chloro derivatives (e.g., 4-chloro-N’-benzylidene benzohydrazide) show MIC = 12.5 µg/mL against E. coli due to enhanced lipophilicity .
  • Inactive analogs : Electron-withdrawing groups (e.g., nitro) reduce activity by destabilizing target binding .
  • Dose-response assays : IC50 values validate selectivity (e.g., >50 µM for non-target cells) .

Q. How are crystallographic ambiguities resolved in polymorph studies?

SHELX -based refinement (e.g., SHELXL ) addresses challenges:

  • Disorder modeling : Partial occupancy for flexible cyclohexyl groups .
  • Twinned data : HKLF 5 format in SHELXL refines twin laws for high-Rmerge datasets .
  • Validation tools : PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) .

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